Tonabersat
Tonabersat
Tonabersat, also known as SB-220453, is gap-junction modulator for the prevention of migraine. Migraine is a common, recurrent, primary headache disorder associated with significant morbidity as well as high direct and indirect costs.
Brand Name:
Vulcanchem
CAS No.:
175013-84-0
VCID:
VC0545579
InChI:
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1
SMILES:
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
Molecular Formula:
C20H19ClFNO4
Molecular Weight:
391.8 g/mol
Tonabersat
CAS No.: 175013-84-0
Inhibitors
VCID: VC0545579
Molecular Formula: C20H19ClFNO4
Molecular Weight: 391.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 175013-84-0 |
---|---|
Product Name | Tonabersat |
Molecular Formula | C20H19ClFNO4 |
Molecular Weight | 391.8 g/mol |
IUPAC Name | N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide |
Standard InChI | InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 |
Standard InChIKey | XLIIRNOPGJTBJD-ROUUACIJSA-N |
Isomeric SMILES | CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |
SMILES | CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |
Appearance | Solid powder |
Description | Tonabersat, also known as SB-220453, is gap-junction modulator for the prevention of migraine. Migraine is a common, recurrent, primary headache disorder associated with significant morbidity as well as high direct and indirect costs. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 6-acetyl-4-(3-chloro-4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo(b)pyran-3-ol SB 220453 SB-220453 tonabersat |
Reference | 1: Chen Q, Boire A, Jin X, Valiente M, Er EE, Lopez-Soto A, Jacob LS, Patwa R, Shah H, Xu K, Cross JR, Massagué J. Carcinoma-astrocyte gap junctions promote brain metastasis by cGAMP transfer. Nature. 2016 May 18;533(7604):493-8. doi: 10.1038/nature18268. PubMed PMID: 27225120. 2: Diener HC, Charles A, Goadsby PJ, Holle D. New therapeutic approaches for the prevention and treatment of migraine. Lancet Neurol. 2015 Oct;14(10):1010-22. doi: 10.1016/S1474-4422(15)00198-2. Review. PubMed PMID: 26376968. 3: Sarrouilhe D, Dejean C, Mesnil M. Involvement of gap junction channels in the pathophysiology of migraine with aura. Front Physiol. 2014 Feb 25;5:78. doi: 10.3389/fphys.2014.00078. eCollection 2014. Review. PubMed PMID: 24611055; PubMed Central PMCID: PMC3933780. 4: Cao Y, Zheng OJ. Tonabersat for migraine prophylaxis: a systematic review. Pain Physician. 2014 Jan-Feb;17(1):1-8. Review. PubMed PMID: 24452641. 5: Costa C, Tozzi A, Rainero I, Cupini LM, Calabresi P, Ayata C, Sarchielli P. Cortical spreading depression as a target for anti-migraine agents. J Headache Pain. 2013 Jul 23;14:62. doi: 10.1186/1129-2377-14-62. Review. PubMed PMID: 23879550; PubMed Central PMCID: PMC3728002. 6: Bialer M, Johannessen SI, Levy RH, Perucca E, Tomson T, White HS. Progress report on new antiepileptic drugs: a summary of the Eleventh Eilat Conference (EILAT XI). Epilepsy Res. 2013 Jan;103(1):2-30. doi: 10.1016/j.eplepsyres.2012.10.001. Epub 2012 Dec 4. Review. PubMed PMID: 23219031. 7: Lionetto L, Negro A, Palmisani S, Gentile G, Del Fiore MR, Mercieri M, Simmaco M, Smith T, Al-Kaisy A, Arcioni R, Martelletti P. Emerging treatment for chronic migraine and refractory chronic migraine. Expert Opin Emerg Drugs. 2012 Sep;17(3):393-406. doi: 10.1517/14728214.2012.709846. Epub 2012 Aug 3. Review. PubMed PMID: 22862686. 8: Barbanti P, Aurilia C, Egeo G, Fofi L. Future trends in drugs for migraine prophylaxis. Neurol Sci. 2012 May;33 Suppl 1:S137-40. doi: 10.1007/s10072-012-1058-1. Review. PubMed PMID: 22644189. 9: Sarrouilhe D, Dejean C. [Gap junctional intercellular communication: a new mechanism in pathophysiology of migraine with aura. Therapeutic applications]. Pathol Biol (Paris). 2012 Dec;60(6):392-8. doi: 10.1016/j.patbio.2012.04.002. Epub 2012 May 25. Review. French. PubMed PMID: 22633071. 10: Barbanti P, Aurilia C, Egeo G, Fofi L. Migraine prophylaxis: what is new and what we need? Neurol Sci. 2011 May;32 Suppl 1:S111-5. doi: 10.1007/s10072-011-0526-3. Review. PubMed PMID: 21533725. 11: Olesen J, Ashina M. Emerging migraine treatments and drug targets. Trends Pharmacol Sci. 2011 Jun;32(6):352-9. doi: 10.1016/j.tips.2011.02.016. Epub 2011 Apr 2. Review. PubMed PMID: 21459461. 12: Shimizu T, Shibata M, Suzuki N. [Migraine: advances in the pathophysiology and treatment]. Rinsho Shinkeigaku. 2011 Feb;51(2):103-9. Review. Japanese. PubMed PMID: 21404609. 13: Hauge AW, Hougaard A, Olesen J. On the methodology of drug trials in migraine with aura. Cephalalgia. 2010 Sep;30(9):1041-8. doi: 10.1177/0333102409359091. Epub 2010 Apr 27. PubMed PMID: 20713554. 14: Loder E. Design considerations in migraine with aura trials: learning from experience. Cephalalgia. 2010 Sep;30(9):1027-8. doi: 10.1177/0333102410368441. Epub 2010 Apr 26. PubMed PMID: 20713552. 15: Garza I. Tonabersat: a cortical spreading depression inhibitor as potential pharmacologic prophylaxis in migraine with aura. Curr Neurol Neurosci Rep. 2010 Jan;10(1):7-9. doi: 10.1007/s11910-009-0083-9. PubMed PMID: 20425219. 16: Silberstein SD. Tonabersat, a novel gap-junction modulator for the prevention of migraine. Cephalalgia. 2009 Nov;29 Suppl 2:28-35. doi: 10.1111/j.1468-2982.2009.01973.x. Review. PubMed PMID: 19723123. 17: Silberstein SD, Schoenen J, Göbel H, Diener HC, Elkind AH, Klapper JA, Howard RA. Tonabersat, a gap-junction modulator: efficacy and safety in two randomized, placebo-controlled, dose-ranging studies of acute migraine. Cephalalgia. 2009 Nov;29 Suppl 2:17-27. doi: 10.1111/j.1468-2982.2009.01974.x. PubMed PMID: 19723122. 18: Dahlöf CG, Hauge AW, Olesen J. Efficacy and safety of tonabersat, a gap-junction modulator, in the acute treatment of migraine: a double-blind, parallel-group, randomized study. Cephalalgia. 2009 Nov;29 Suppl 2:7-16. doi: 10.1111/j.1468-2982.2009.01975.x. PubMed PMID: 19723121. 19: Durham PL, Garrett FG. Neurological mechanisms of migraine: potential of the gap-junction modulator tonabersat in prevention of migraine. Cephalalgia. 2009 Nov;29 Suppl 2:1-6. doi: 10.1111/j.1468-2982.2009.01976.x. Review. PubMed PMID: 19723120; PubMed Central PMCID: PMC3142555. 20: Dodick DW. Tonabersat for migraine prevention: new life or last gasp? Lancet Neurol. 2009 Aug;8(8):693-5. doi: 10.1016/S1474-4422(09)70174-7. Epub 2009 Jun 29. PubMed PMID: 19570718. |
PubChem Compound | 6918324 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume